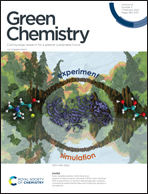Efficient catalytic hydrogenation of levulinic acid: a key step in biomass conversion†
Green Chemistry Pub Date: 2012-04-30 DOI: 10.1039/C2GC35503E
Abstract


Recommended Literature
- [1] Novel co-crystals of the nutraceutical sinapic acid†
- [2] Nitrogen-15 NMR spectroscopy of N-metallated nucleic acids: insights into 15N NMR parameters and N–metal bonds
- [3] Oral drug suitability parameters†
- [4] Structural and electronic configuration of medium-sized strontium doped magnesium SrmMgn clusters and their anions†
- [5] Enrichment and fractionation of proteinsvia microscale pore limit electrophoresis
- [6] Structural design of graphene for use in electrochemical energy storage devices†
- [7] Microengineered biomimetic ocular models for ophthalmological drug development
- [8] Facile in situ fabrication of oriented titania submicrorods embedded into a superelastic nickel–titanium alloy fiber substrate and their application in solid-phase microextraction
- [9] Photochemical electron transfer though the interface of hybrid films of titania nano-sheets and mono-dispersed spherical mesoporous silica particles
- [10] Book Review










